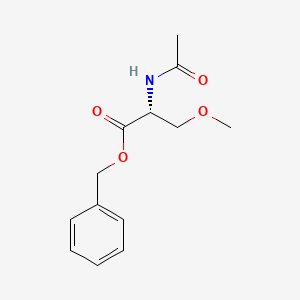
N-Acetyl-O-methyl-D-serine Phenylmethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-O-methyl-D-serine Phenylmethyl Ester is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound features an N-acetyl group, an O-methyl group, and a phenylmethyl ester moiety, which collectively enhance its reactivity and solubility properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester typically involves the esterification of N-acetyl-D-serine with phenylmethyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-O-methyl-D-serine Phenylmethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetyl-D-serine and phenylmethyl alcohol.
Substitution: The phenylmethyl ester moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: N-acetyl-D-serine and phenylmethyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-O-methyl-D-serine Phenylmethyl Ester has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing N-acetyl-D-serine, which may interact with enzymes or receptors in biological systems. The phenylmethyl ester moiety enhances the compound’s solubility and facilitates its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Serine, N-acetyl-O-(phenylmethyl)-, methyl ester: This compound shares a similar structure but differs in the ester moiety.
N-Acetyl-D-serine: Lacks the phenylmethyl ester group, resulting in different solubility and reactivity properties.
Uniqueness
N-Acetyl-O-methyl-D-serine Phenylmethyl Ester is unique due to its combination of functional groups, which confer distinct reactivity and solubility characteristics.
Eigenschaften
CAS-Nummer |
1620134-82-8 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
benzyl (2R)-2-acetamido-3-methoxypropanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(15)14-12(9-17-2)13(16)18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m1/s1 |
InChI-Schlüssel |
FFZBVYIGEPTRHX-GFCCVEGCSA-N |
Isomerische SMILES |
CC(=O)N[C@H](COC)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)NC(COC)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


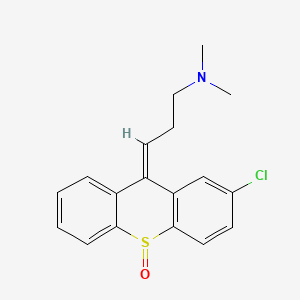
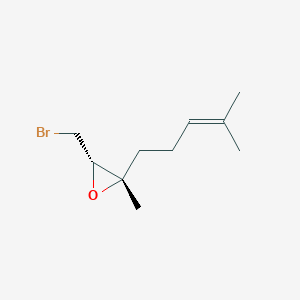
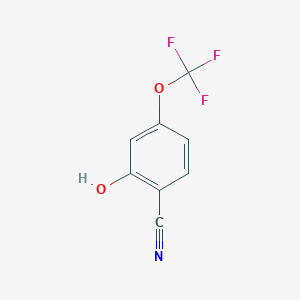
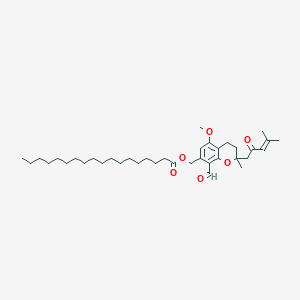
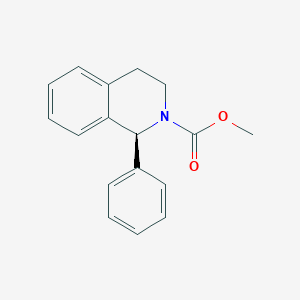
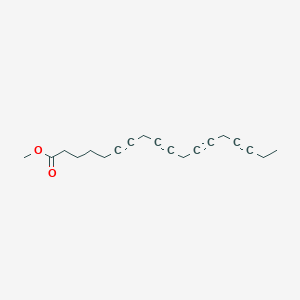
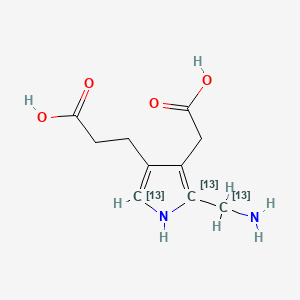
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
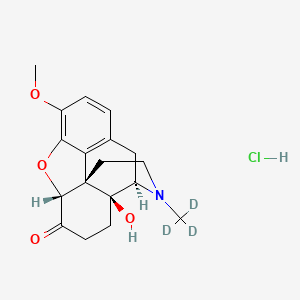

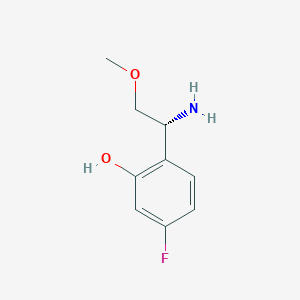
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)

![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
